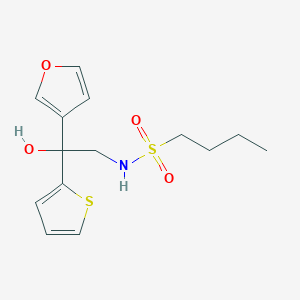

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Photoinduced Oxidative Annulation

Research has demonstrated the utility of related furan and thiophene derivatives in photoinduced oxidative annulations. These reactions are notable for their ability to proceed without the need for transition metals or oxidants, leading to the synthesis of highly functionalized polyheterocyclic compounds. Such processes underscore the potential of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide in the construction of complex organic molecules, highlighting its relevance in synthetic organic chemistry (Zhang et al., 2017).

Singlet Oxygen-Mediated Oxidation

The compound's structural motifs find applications in singlet oxygen-mediated oxidations, as demonstrated by the photooxygenation of thiophenyl-substituted furans. This reaction pathway facilitates the regiocontrolled and quantitative synthesis of γ-hydroxybutenolides, a process that underscores the compound's utility in organic synthesis and potential applications in material science (Kotzabasaki et al., 2016).

Cascade Reactions for 2-Sulfonylbenzo[b]furans

The structural elements of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide are also pertinent to cascade reactions involving trans-2-hydroxycinnamic acids and sodium sulfinates. These reactions, mediated by copper and silver, exemplify the compound's potential in facilitating complex bond formations, leading to the synthesis of sulfonylbenzo[b]furans, compounds with significant potential in pharmaceutical and material sciences (Li & Liu, 2014).

Antimicrobial Properties

Derivatives of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide have been explored for their antimicrobial properties. The synthesis of novel sulfonate derivatives, incorporating pyridyl, quinolyl, and isoquinolyl functional groups, has demonstrated significant antimicrobial activity, indicating the potential application of these compounds in developing new antimicrobial agents (Fadda et al., 2016).

Dye-Sensitized Solar Cells

In the realm of renewable energy, phenothiazine derivatives, related to the furan and thiophene motifs present in N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide, have been utilized in dye-sensitized solar cells. These compounds, particularly those with furan as a conjugated linker, have shown promising results in improving solar energy-to-electricity conversion efficiency, highlighting the compound's potential application in the development of more efficient solar cells (Kim et al., 2011).

properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S2/c1-2-3-9-21(17,18)15-11-14(16,12-6-7-19-10-12)13-5-4-8-20-13/h4-8,10,15-16H,2-3,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQJDWJJAXWGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC(C1=COC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)butane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2569467.png)

![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline](/img/structure/B2569471.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)

![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)

![4-(((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2569481.png)

![1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2569482.png)

![3-[1-(2-Chlorophenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole](/img/structure/B2569484.png)

![1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine](/img/structure/B2569486.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2569487.png)